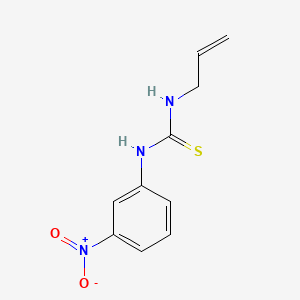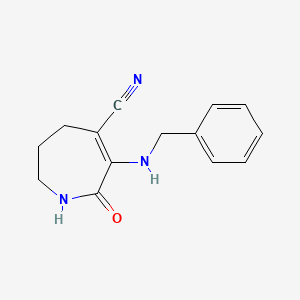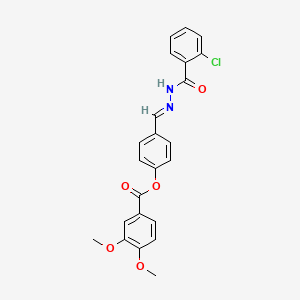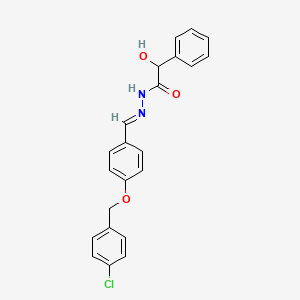
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group, a meta-nitrophenyl group, and a thio group attached to the urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with m-nitroaniline in the presence of a suitable base. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently converted to the desired product under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- may involve similar synthetic routes as those used in laboratory-scale synthesis. the process is optimized for large-scale production, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the nitro and thio groups can influence its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1-allyl-3-(p-nitrophenyl)-2-thio-: Similar structure but with a para-nitrophenyl group.
Urea, 1-allyl-3-(o-nitrophenyl)-2-thio-: Similar structure but with an ortho-nitrophenyl group.
Urea, 1-allyl-3-(m-nitrophenyl)-2-oxo-: Similar structure but with an oxo group instead of a thio group.
Uniqueness
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is unique due to the specific positioning of the nitro group in the meta position and the presence of the thio group
Propriétés
Numéro CAS |
74051-52-8 |
|---|---|
Formule moléculaire |
C10H11N3O2S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11N3O2S/c1-2-6-11-10(16)12-8-4-3-5-9(7-8)13(14)15/h2-5,7H,1,6H2,(H2,11,12,16) |
Clé InChI |
FVADBRSNOKZHHA-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)



![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)

![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
